molecular formula C26H22ClNO3 B331655 N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B331655
M. Wt: 431.9 g/mol
InChI Key: ARYQXTMHPZSFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide: is an organic compound with the molecular formula C26H22ClNO3 and a molecular weight of 431.91 g/mol . This compound is characterized by the presence of a furan ring, a chlorophenoxy group, and dibenzylamine moieties. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide typically involves the reaction of 5-[(2-chlorophenoxy)methyl]-2-furoic acid with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dibenzyl-5-[(2-bromophenoxy)methyl]-2-furamide
  • N,N-dibenzyl-5-[(2-fluorophenoxy)methyl]-2-furamide
  • N,N-dibenzyl-5-[(2-methylphenoxy)methyl]-2-furamide

Comparison: N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorophenoxy derivative may exhibit different reactivity, stability, and biological activity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H22ClNO3

Molecular Weight

431.9 g/mol

IUPAC Name

N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C26H22ClNO3/c27-23-13-7-8-14-24(23)30-19-22-15-16-25(31-22)26(29)28(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-16H,17-19H2

InChI Key

ARYQXTMHPZSFGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl

Origin of Product

United States

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